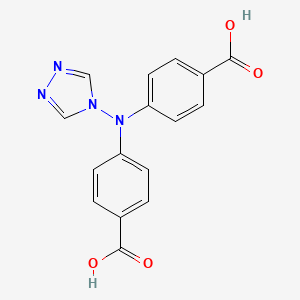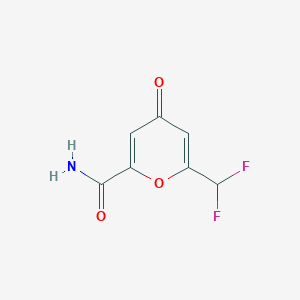
Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an ethylamine group, a dimethyl group, and a 9,10,10-trimethyl-9-anthracenyloxy moiety, all linked to a succinate backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate typically involves multiple steps, starting with the preparation of the anthracenyloxy intermediate. This intermediate is then reacted with N,N-dimethyl ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to specific temperatures and pressures to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethylamine, N,N-dimethyl-2-(9,10-anthracenyloxy)-, succinate
- Ethylamine, N,N-dimethyl-2-(9,10-dihydroanthracenyloxy)-, succinate
- Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, fumarate
Uniqueness
Ethylamine, N,N-dimethyl-2-(9,10,10-trimethyl-9-anthracenyloxy)-, succinate stands out due to the presence of the 9,10,10-trimethyl-9-anthracenyloxy group, which imparts unique chemical and biological properties
Properties
CAS No. |
17185-26-1 |
|---|---|
Molecular Formula |
C25H33NO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
dimethyl-[2-(9,10,10-trimethylanthracen-9-yl)oxyethyl]azanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H27NO.C4H6O4/c1-20(2)16-10-6-8-12-18(16)21(3,23-15-14-22(4)5)19-13-9-7-11-17(19)20;5-3(6)1-2-4(7)8/h6-13H,14-15H2,1-5H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
WOFWGPVMOYTNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
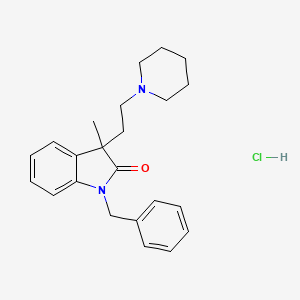

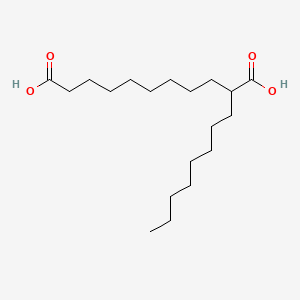

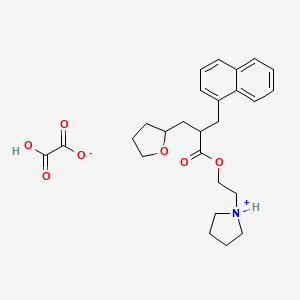
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)

